Isoquinoline-4-carbothioamide
Description
Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Drug Discovery
The isoquinoline framework, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. rsc.orgresearchgate.net Its structural diversity and inherent biological activities have made it a cornerstone in the development of therapeutic agents. ontosight.aiontosight.ai Isoquinoline alkaloids, naturally occurring compounds featuring this scaffold, exhibit a vast array of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. ontosight.ainih.govbohrium.comnih.gov
The success of the isoquinoline scaffold is underscored by the number of approved drugs that incorporate this structure. nih.govrsc.orgresearchgate.net Notable examples include the analgesic morphine, the antibacterial agent berberine, and the antitussive codeine. nih.govrsc.org The therapeutic importance of this scaffold continues to fuel intense interest in the synthesis of novel isoquinoline derivatives. rsc.orgontosight.ai Researchers are actively exploring new synthetic methodologies to efficiently construct and functionalize the isoquinoline core, aiming to unlock new therapeutic potentials. rsc.org
The diverse biological activities attributed to the isoquinoline scaffold are presented in the table below:
| Biological Activity | Description | References |
| Antitumor | Compounds containing the isoquinoline scaffold have demonstrated the ability to inhibit the growth of various cancer cell lines. ontosight.ainih.gov | nih.gov, ontosight.ai, bohrium.com |
| Antimicrobial | The scaffold is a key component in compounds showing efficacy against bacteria and fungi. researchgate.netontosight.ainih.gov | nih.gov, ontosight.ai, researchgate.net |
| Antiviral | Isoquinoline derivatives have been investigated for their ability to interfere with viral replication pathways. ontosight.ainih.gov | nih.gov, ontosight.ai |
| Anti-inflammatory | Certain isoquinoline alkaloids possess anti-inflammatory properties. ontosight.ainih.govmdpi.com | nih.gov, ontosight.ai, mdpi.com |
| Neuroprotective | The neuroprotective effects of some isoquinoline compounds are a subject of ongoing research. ontosight.ainih.govbohrium.com | nih.gov, ontosight.ai, bohrium.com |
Historical Context of Carbothioamide Derivatives in Pharmaceutical Sciences
The carbothioamide group, also known as a thioamide, is an isostere of the amide group where the oxygen atom is replaced by a sulfur atom. nih.govtandfonline.com This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and increased metabolic stability. nih.govtandfonline.com Thioamides have a rich history in pharmaceutical sciences, with several compounds having been approved for clinical use or investigated in clinical trials. nih.gov
A prominent historical example is the use of thioamide-containing drugs like ethionamide (B1671405) and prothionamide as second-line treatments for multidrug-resistant tuberculosis. nih.govtandfonline.com These compounds function as prodrugs, requiring activation within Mycobacterium tuberculosis to exert their therapeutic effect. tandfonline.com
The versatility of the thioamide functional group has led to its incorporation into a wide range of small molecule therapeutic agents targeting diseases such as cancer, microbial and viral infections, and neurodegenerative conditions. nih.govbohrium.comiasp-pain.org The ability of thioamides to act as bioisosteres for amides, and in some cases for carboxylic acids and sulfonamides, has made them a valuable tool in drug design and development. nih.govtandfonline.com
Current Research Trajectories for Isoquinoline-4-carbothioamide Analogues
Current research on analogues of this compound is focused on exploring their potential as therapeutic agents, particularly in the areas of anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.netnih.gov Scientists are synthesizing and evaluating novel derivatives to understand their structure-activity relationships and to optimize their biological effects. nih.govacs.orgresearchgate.net
One area of investigation involves the synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues. acs.org Studies on these compounds have revealed that substitutions on the aryl ring can significantly influence their biological activity. For instance, some of these analogues have shown potent urease inhibitory activity, with compounds bearing electron-donating groups exhibiting superior performance. acs.org
Another research direction focuses on the anticancer potential of isoquinoline-based thiosemicarbazones, which share the carbothioamide moiety. nih.gov Research in this area has shown that modifications, such as fluorination and methylation of the isoquinoline ring and the secondary amine of the thiosemicarbazone, can enhance the antiproliferative activity of these compounds against various cancer cell lines. nih.gov The mechanism of action for some of these compounds is believed to involve the chelation of transition metals and the subsequent generation of reactive oxygen species. nih.gov
Furthermore, the antimicrobial properties of isoquinoline derivatives continue to be an active area of research. researchgate.net Studies on various quinoline (B57606) and isoquinoline derivatives have demonstrated their activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The synthesis of novel carbothioamide derivatives of heterocyclic systems, including those based on the isoquinoline scaffold, is being pursued to develop new antimicrobial agents. nih.govmdpi.comacademicjournals.org
The following table summarizes the key research areas for this compound analogues:
| Research Area | Focus of Investigation | Key Findings | References |
| Urease Inhibition | Synthesis and evaluation of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors. | Analogues with electron-donating groups on the aryl ring showed potent urease inhibitory activity. acs.org | acs.org, researchgate.net |
| Anticancer Activity | Development of isoquinoline-based thiosemicarbazones with enhanced antiproliferative effects. | Fluorination and methylation modifications potentiated anticancer activity. nih.gov Some compounds may act by generating reactive oxygen species. nih.gov | nih.gov, semanticscholar.org, researchgate.net |
| Antimicrobial Activity | Synthesis of new isoquinoline carbothioamide derivatives to combat microbial resistance. | Isoquinoline derivatives have shown activity against MRSA. researchgate.net Novel heterocyclic carbothioamides are being explored as antimicrobial agents. nih.govmdpi.com | researchgate.net, nih.gov, nih.gov, mdpi.com, academicjournals.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLHYGPNPIKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608057 | |
| Record name | Isoquinoline-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435271-32-2 | |
| Record name | Isoquinoline-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoquinoline 4 Carbothioamide and Its Derivatives
Direct Synthesis Protocols for Isoquinoline-4-carbothioamide
Direct synthetic methods offer an efficient way to produce certain this compound derivatives, particularly N-aryl-3,4-dihydroisoquinoline carbothioamide analogues.
A straightforward and simple one-step reaction has been developed for the synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govnih.govacs.org This protocol involves the direct reaction of isothiocyanate derivatives to yield the target compounds. nih.govacs.org This method is notable for its simplicity and the ability to produce a library of analogues by varying the substituents on the aryl isothiocyanate. nih.govresearchgate.net
The one-step synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues is conducted under basic conditions. nih.govacs.org The reaction is typically carried out in acetone (B3395972) as the solvent, with potassium carbonate (K₂CO₃) serving as the base. nih.govacs.org The mixture is stirred at room temperature for a short duration, generally ranging from 5 to 30 minutes. nih.govacs.org Progress of the reaction can be monitored using thin-layer chromatography (TLC). nih.govacs.org Upon completion, the solvent is removed under reduced pressure, and the final product is purified through work-up and crystallization. nih.govacs.org
Table 1: Reaction Conditions for N-Aryl-3,4-dihydroisoquinoline Carbothioamide Synthesis
| Parameter | Condition |
|---|---|
| Reactants | Isothiocyanate derivatives |
| Solvent | Acetone |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | Room Temperature |
| Reaction Time | 5–30 minutes |
| Monitoring | Thin-Layer Chromatography (TLC) |
Precursor-Based Synthetic Routes to this compound Analogues
These synthetic routes focus on first constructing the fundamental isoquinoline (B145761) or tetrahydroisoquinoline ring system, which then serves as a precursor for further functionalization to introduce the carbothioamide group.
The construction of the isoquinoline core is a critical step and can be accomplished through several established cyclization reactions.
One method for forming the isoquinoline ring involves the cyclization of phenylpropene derivatives. This strategy is a known pathway for the synthesis of isoquinoline-type structures. While specific details for the direct synthesis of this compound via this route are not extensively documented in the provided context, the general principle of using phenylpropene cyclization is a recognized approach in isoquinoline chemistry.
The Pictet-Spengler reaction is a key method for synthesizing 1,2,3,4-tetrahydroisoquinolines, which are important precursors for this compound analogues. nih.govname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by ring closure catalyzed by an acid. wikipedia.orgthermofisher.com
The mechanism begins with the formation of an iminium ion from the amine and the carbonyl compound. wikipedia.orgdepaul.edu This is followed by an electrophilic attack on the aromatic ring, leading to a spirocyclic intermediate. wikipedia.org A subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydroisoquinoline product. name-reaction.comdepaul.edu The reaction conditions can vary, with some substrates requiring strong acids and heat, while others, particularly those with electron-rich aromatic rings like indoles, can proceed under milder conditions. wikipedia.org The original reaction, discovered by Amé Pictet and Theodor Spengler in 1911, used phenethylamine (B48288) and dimethoxymethane (B151124) with hydrochloric acid as the catalyst. wikipedia.orgthermofisher.com
Table 2: Key Components of the Pictet-Spengler Reaction
| Component | Description |
|---|---|
| β-Arylethylamine | The amine-containing starting material with an aryl group. |
| Aldehyde or Ketone | The carbonyl compound that condenses with the amine. |
| Acid Catalyst | Protic or Lewis acids (e.g., HCl, TFA) that facilitate the reaction. wikipedia.orgthermofisher.com |
| Product | A substituted tetrahydroisoquinoline. name-reaction.com |
Formation of the Isoquinoline Ring System
Bischler–Napieralski Cyclization of β-Arylethylamides
The Bischler–Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic aromatic substitution of β-arylethylamides. wikipedia.orgnrochemistry.com Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the cyclization of a β-arylethylamide using a dehydrating Lewis acid. wikipedia.orgjk-sci.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.comjk-sci.com
The process is carried out under refluxing acidic conditions with a strong dehydrating agent. nrochemistry.com Phosphoryl chloride (POCl₃) is the most common reagent, though others like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O) are also used. nrochemistry.comorganic-chemistry.org The mechanism is believed to proceed via the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring to form the cyclized product. wikipedia.orgslideshare.net The initial product is a 3,4-dihydroisoquinoline (B110456), which must then be oxidized, often using a palladium catalyst, to yield the fully aromatic isoquinoline ring. wikipedia.orgwikipedia.org
Table 1: Reagents and Conditions for Bischler-Napieralski Reaction
| Reagent(s) | Conditions | Substrate Requirement |
| Phosphoryl chloride (POCl₃) | Refluxing in an inert solvent (e.g., toluene (B28343), acetonitrile) | Effective for most β-arylethylamides, especially with activated rings. organic-chemistry.org |
| Phosphorus pentoxide (P₂O₅) in POCl₃ | Refluxing | Particularly effective for substrates lacking electron-donating groups. wikipedia.orgjk-sci.com |
| Polyphosphoric acid (PPA) | High temperature | Used for certain phenethylcarbamates. wikipedia.org |
| Triflic anhydride (Tf₂O) | Low temperature (e.g., -20 °C to 0 °C) | A very mild condition for the cyclization. nrochemistry.com |
Pomeranz–Fritsch Reaction for Isoquinoline Derivatives
Also dating back to 1893, the Pomeranz–Fritsch reaction provides a direct synthesis of the aromatic isoquinoline core. wikipedia.orgthermofisher.com This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is itself formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com
The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid, which facilitates the cyclization and subsequent dehydration steps to form the aromatic isoquinoline system directly. wikipedia.orgthermofisher.com Unlike the Bischler-Napieralski reaction, a separate oxidation step is not required. wikipedia.orgchemistry-reaction.com Various modifications of this reaction exist, such as the Schlittler-Müller modification, which uses a benzylamine (B48309) and a glyoxal (B1671930) acetal (B89532) to achieve the same outcome. wikipedia.orgthermofisher.com
Table 2: Comparison of Isoquinoline Core Synthesis Methods
| Feature | Bischler–Napieralski Reaction | Pomeranz–Fritsch Reaction |
| Starting Materials | β-Arylethylamide | Benzaldehyde and 2,2-dialkoxyethylamine wikipedia.orgwikipedia.org |
| Key Intermediate | Nitrilium ion wikipedia.org | Benzalaminoacetal (Schiff base) wikipedia.orgchemistry-reaction.com |
| Catalyst/Reagent | Dehydrating Lewis acid (e.g., POCl₃) organic-chemistry.org | Strong mineral acid (e.g., H₂SO₄) wikipedia.org |
| Initial Product | 3,4-Dihydroisoquinoline wikipedia.org | Isoquinoline wikipedia.org |
| Post-Cyclization Step | Requires oxidation to form isoquinoline. wikipedia.org | None required. |
Introduction of Carbothioamide Moiety
Once the isoquinoline nucleus, specifically an isoquinoline-4-amine precursor, is formed, the carbothioamide group (-CSNH₂) must be installed. This transformation is crucial for defining the final compound's identity and properties.
Conversion of Amine or Amide Precursors with Thioketones or Thioacids
The synthesis of thioamides, or carbothioamides, is a challenging yet vital transformation in organic chemistry. rsc.org For the synthesis of this compound from an isoquinoline-4-amine precursor, the use of thioacids provides a direct route. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the thioacid functional group. rsc.org This coupling forms the desired amide-like C-N bond of the carbothioamide. rsc.org
Alternatively, while the direct use of thioketones to form a primary carbothioamide is less common, related thioacylating agents can be employed. A more conventional and widely used laboratory method for converting a primary amide (isoquinoline-4-carboxamide) into the corresponding thioamide is thionation, using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. However, following the specified outline, the reaction of an amine precursor with a thioacid derivative is the designated pathway.
Advanced Synthetic Strategies for Functionalized this compound Derivatives
Further functionalization of the this compound structure allows for the generation of a diverse library of derivatives. These modifications can be targeted at either the carbothioamide nitrogen or the isoquinoline ring itself.
Allylation Reactions for N-Allyl Substituents
The introduction of an allyl group onto the nitrogen atom of the carbothioamide moiety yields an N-allyl-isoquinoline-4-carbothioamide derivative. This is typically achieved through a standard N-alkylation reaction. The carbothioamide nitrogen, being nucleophilic, can attack an electrophilic allyl source. The reaction generally involves treating the parent this compound with an allyl halide, such as allyl bromide, in the presence of a base. The base serves to deprotonate the thioamide, increasing its nucleophilicity and facilitating the substitution reaction. The synthesis of N-allylhydrazine-1-carbothioamide derivatives has been reported using similar principles, where a hydrazine (B178648) precursor is reacted with an allyl isothiocyanate. najah.edu
Methoxylation for Methoxy (B1213986) Substituents
Introducing methoxy groups onto the benzene portion of the isoquinoline ring can significantly alter the molecule's electronic and biological properties. mdpi.com The strategy for methoxylation depends on the existing substituents and the desired position of the new group.
One common method involves nucleophilic aromatic substitution. evitachem.com This requires a precursor with a good leaving group, such as a chlorine or bromine atom, at the desired position on the isoquinoline ring. The halo-isoquinoline derivative is then treated with a methoxylating agent like sodium methoxide (B1231860) in a suitable solvent. evitachem.com Alternatively, if the ring is sufficiently activated, direct electrophilic substitution can be performed, although this is less common for introducing a methoxy group directly. More frequently, a hydroxylated isoquinoline is methylated using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. evitachem.comontosight.ai
Substitution Reactions on the Isoquinoline Ring
The direct synthesis of this compound via a single substitution reaction on the parent isoquinoline ring is not a commonly reported pathway. Instead, a more strategic, multi-step approach is typically employed. This involves first introducing a suitable functional group at the C-4 position of the isoquinoline nucleus, which is then chemically converted into the desired carbothioamide group.
A primary route involves the synthesis of isoquinoline-4-carbonitrile (B1205459) as a key intermediate. nih.govevitachem.comresearchgate.netrsc.orgchemimpex.com This precursor can be prepared through various methods. Once obtained, the nitrile group at the C-4 position can be converted to the primary thioamide. A common method for this transformation is the reaction with a source of hydrogen sulfide, such as sodium hydrosulfide (B80085) (NaSH) or by bubbling H₂S gas through the reaction mixture, often in a basic solvent like pyridine (B92270) or aqueous ammonia.
Another well-established method is the conversion of a corresponding carboxamide. Isoquinoline-4-carboxamide can be synthesized from isoquinoline-4-carboxylic acid, which in turn can be prepared via oxidation of 4-methylisoquinoline (B18517) or hydrolysis of the aforementioned isoquinoline-4-carbonitrile. The subsequent thionation of the carboxamide is effectively achieved using phosphorus-based reagents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is particularly prominent for this conversion due to its mild reaction conditions and high efficiency in converting amides to thioamides. researchgate.netnih.gov The reaction is typically carried out by heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene or dioxane. Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for this thionation process.
The Willgerodt-Kindler reaction offers an alternative pathway, particularly for derivatives. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of an aryl alkyl ketone to a terminal thioamide. For instance, a 4-acetylisoquinoline derivative could be reacted with elemental sulfur and a secondary amine, such as morpholine, to yield the corresponding N-morpholinyl-isoquinoline-4-carbothioamide. wikipedia.orgmdma.ch Subsequent hydrolysis can then furnish the primary carbothioamide.
Table 1: Key Intermediates and Reagents in Substitution-Based Syntheses
| Precursor at C-4 | Functional Group | Conversion Method to Carbothioamide | Key Reagents |
| Isoquinoline-4-carbonitrile | -CN | Thiolysis | H₂S, NaSH |
| Isoquinoline-4-carboxamide | -CONH₂ | Thionation | Lawesson's Reagent, P₄S₁₀ |
| 4-Acetylisoquinoline | -COCH₃ | Willgerodt-Kindler Reaction | Sulfur (S₈), Morpholine |
Transition Metal-Catalyzed Approaches
Modern synthetic organic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of substituted isoquinolines, including precursors for this compound, has greatly benefited from these advancements, particularly through palladium-catalyzed reactions. nih.gov
Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. A common strategy begins with a halogenated isoquinoline, such as 4-bromoisoquinoline (B23445). This substrate can undergo a Heck reaction with various acrylates to introduce a carbon chain at the C-4 position, which can be further manipulated into the carbothioamide. nih.gov For example, reacting 4-bromoisoquinoline with ethyl acrylate (B77674) yields ethyl 3-(isoquinolin-4-yl)acrylate, which after reduction and amidation, can be converted to the target thioamide. nih.gov
Direct C-H activation and functionalization at the C-4 position of the isoquinoline ring represents a more atom-economical approach. researchgate.net Palladium-catalyzed direct arylation has been reported for the functionalization of the C-4 position of dihydroisoquinolines. rsc.org More recently, methods for the direct C-H functionalization of isoquinoline itself at the C-4 position have been developed, which can be used to install precursors for the carbothioamide group. nih.govacs.org For instance, a temporary dearomatization strategy, enabled by a traceless nucleophile, allows for the C-4 functionalization of isoquinolines under mild, room-temperature conditions. nih.govacs.org
Cascade reactions catalyzed by palladium also provide elegant routes to highly substituted isoquinolines. One such method involves a sequential palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade of N-propargyl oxazolidines to afford 4-substituted isoquinolines. organic-chemistry.org Another one-pot, three-step process combines a palladium-catalyzed arylation of an enolate, followed by electrophilic fluorination and cyclization with ammonium (B1175870) chloride to produce C-4 functionalized isoquinolines. researchgate.net Once these varied 4-substituted isoquinolines are synthesized, the functional group at the C-4 position can be transformed into a carbothioamide using standard thionation methods as previously described (e.g., using Lawesson's reagent).
Table 2: Examples of Palladium-Catalyzed Reactions for C-4 Functionalization
| Reaction Type | Starting Materials | Catalyst/Reagents | C-4 Substituted Product | Ref. |
| Heck Reaction | 4-Bromoisoquinoline, Ethyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Ethyl (E)-3-(isoquinolin-4-yl)acrylate | nih.gov |
| Direct C-H Arylation | Dihydroisoquinoline, Aryl halide | Pd(OAc)₂, Ligand | 4-Aryl-dihydroisoquinoline | rsc.org |
| Cascade Reaction | N-Propargyl oxazolidine | Pd(PPh₃)₄, NaHCO₂ | 4-Substituted isoquinoline | organic-chemistry.org |
| One-Pot Arylation/Cyclization | Aryl bromide, Acetophenone, NH₄Cl | Pd catalyst, Selectfluor II | Ring-fluorinated 4-substituted isoquinoline | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to several key steps in the synthesis of this compound and its derivatives.
The conversion of amides to thioamides is a reaction that benefits significantly from microwave irradiation. The use of Lawesson's reagent for the thionation of amides, lactones, and esters under solvent-free microwave conditions has been shown to be exceptionally rapid and high-yielding. nih.govorganic-chemistry.org This method circumvents the need for prolonged heating in high-boiling solvents, reducing reaction times from hours to mere minutes. organic-chemistry.orgnih.gov This expeditious, solvent-free protocol is environmentally benign and applicable to a wide range of substrates, making it ideal for the final thionation step to produce this compound from its corresponding amide. organic-chemistry.org
Microwave assistance is also employed in the synthesis of the isoquinoline core itself. Palladium-catalyzed, microwave-assisted one-pot reactions have been developed for the synthesis of substituted isoquinolines. researchgate.net Similarly, a rapid and efficient synthesis of quinoline (B57606) derivatives has been achieved through microwave-assisted multicomponent reactions catalyzed by solid acids like montmorillonite (B579905) K-10. rsc.org A notable example is the microwave-assisted palladium-catalyzed cascade reaction of N-propargyl oxazolidines, which yields 4-substituted isoquinolines in just 30 minutes with high yields. organic-chemistry.org
Furthermore, the Willgerodt-Kindler reaction can be promoted by microwave irradiation. A three-component Kindler reaction to produce thioamides has been successfully performed using microwave heating, demonstrating another efficient route to the carbothioamide functional group under accelerated conditions. organic-chemistry.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Thionation with Lawesson's Reagent
| Method | Reaction Time | Conditions | Yield | Ref. |
| Conventional Heating | 2 - 25 hours | Refluxing dry solvent (e.g., Toluene) | Moderate to Good | nih.gov |
| Microwave Irradiation | 2 - 5 minutes | Solvent-free or in Toluene | Excellent / Quantitative | nih.govorganic-chemistry.org |
One-Pot Multicomponent Reactions for Complex Isoquinoline Carbothioamide Scaffolds
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is valued for its step-economy, reduced waste generation, and ability to rapidly build molecular diversity. While a direct MCR for this compound is not prominently documented, several methods produce complex scaffolds that incorporate this key structural motif or its immediate precursors.
For instance, a one-pot, four-component reaction has been described for the synthesis of functionalized 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives. thieme-connect.com This reaction involves isoquinoline, dibenzoylacetylene, an amine, and diketene, showcasing the power of MCRs to rapidly assemble fused isoquinoline systems. thieme-connect.com Although this yields a carboxamide, its conversion to the corresponding carbothioamide could be envisioned as a subsequent step.
Other MCRs lead to related carbothioamide-containing heterocycles. A one-pot catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives involves the reaction of hydrazine hydrate (B1144303), an arylidene malononitrile, and an isothiocyanate. rsc.org The reaction of chalcones with thiosemicarbazide (B42300) can also produce pyrazole-1-carbothioamide derivatives. ekb.eg These methodologies highlight the feasibility of forming the carbothioamide group within a multicomponent setup.
More complex, fused isoquinoline systems containing the carbothioamide functionality have also been synthesized through multi-step, one-pot sequences. In one example, a chalcone (B49325) derived from a dihydropyrrolo[2,1-a]isoquinoline was reacted with hydrazine hydrate and then with phenyl isothiocyanate to yield a complex molecule featuring a pyrazole-1-carbothioamide moiety attached to the fused isoquinoline core.
New one-pot syntheses of N-fused isoquinoline derivatives have been developed using palladium-catalyzed C-H arylation, providing rapid access to diverse polycyclic isoquinoline structures. rsc.org These complex scaffolds can serve as advanced intermediates for the introduction of the carbothioamide group.
Chemical Reactivity and Transformations of Isoquinoline 4 Carbothioamide
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Moiety
The isoquinoline ring system is an electron-rich aromatic scaffold, rendering it susceptible to electrophilic attack. In general, electrophilic aromatic substitution (EAS) on the unsubstituted isoquinoline ring preferentially occurs at the C5 and C8 positions of the benzene (B151609) ring portion. gcwgandhinagar.comshahucollegelatur.org.inarsdcollege.ac.in This preference is attributed to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring, which withdraws electron density and makes the heterocyclic ring less reactive towards electrophiles. gcwgandhinagar.com
The presence of the carbothioamide group at the C4 position is expected to influence the regioselectivity of EAS reactions. The carbothioamide group is generally considered to be an electron-withdrawing group through both resonance and inductive effects. This deactivating nature would further decrease the electron density of the pyridine ring, reinforcing the preference for substitution on the benzenoid ring. While specific studies on the directing effects of a 4-carbothioamide group on isoquinoline are not extensively documented, it is plausible that it would not significantly alter the inherent preference for attack at the C5 and C8 positions. The electron-withdrawing character of the substituent at C4 would likely have a more pronounced deactivating effect on the adjacent C3 and C5 positions, potentially favoring substitution at C8.
| Reaction Type | Typical Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | 5-Nitroisoquinoline-4-carbothioamide and 8-Nitrothis compound |
| Halogenation | Br₂/FeBr₃ | 5-Bromo- and/or 8-Bromothis compound |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid and this compound-8-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl- and/or 8-Acylthis compound |
Nucleophilic Addition Reactions Involving the Carbothioamide Group
The carbothioamide group (-CSNH₂) is a versatile functional group that can participate in various nucleophilic addition reactions. The thione carbon atom is electrophilic and susceptible to attack by nucleophiles. The sulfur atom, being larger and more polarizable than oxygen, makes the C=S bond more reactive towards nucleophiles compared to the C=O bond in amides.
Nucleophilic attack on the thione carbon can lead to the formation of a tetrahedral intermediate, which can then undergo further transformations. For instance, reaction with alkylating agents can occur at the sulfur atom, leading to the formation of thioimidate derivatives. These intermediates are valuable for further functionalization. Additionally, the nitrogen atom of the carbothioamide can also exhibit nucleophilic character, particularly after deprotonation.
| Nucleophile | Reaction Conditions | Expected Product Type |
| Alkyl halides (R-X) | Base | S-Alkyl thioimidate |
| Amines (R-NH₂) | Heat | Amidines (after elimination of H₂S) |
| Hydrazines (R-NHNH₂) | Hydrazones or further cyclized products |
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can occur at either the isoquinoline ring system or the carbothioamide group, depending on the reagents and reaction conditions employed.
Oxidation: The isoquinoline ring can be oxidized, typically leading to cleavage of the benzene ring under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), to yield pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com Oxidation with peroxy acids is expected to form the N-oxide at the isoquinoline nitrogen. gcwgandhinagar.com The carbothioamide group can also be oxidized. Mild oxidizing agents can convert the thione to a sulfine, while stronger oxidizing agents can lead to the formation of the corresponding carboxamide or sulfonic acid derivatives.
Reduction: Reduction of the isoquinoline ring system can be achieved under various conditions. Catalytic hydrogenation can lead to the saturation of the pyridine ring, yielding 1,2,3,4-tetrahydrothis compound. More vigorous reduction can saturate both rings. The carbothioamide group can also be reduced. For example, reduction with reagents like sodium borohydride (B1222165) in the presence of a catalyst or with lithium aluminum hydride could potentially reduce the thione to a methylene (B1212753) group, affording a 4-(aminomethyl)isoquinoline derivative.
| Reaction | Reagent | Potential Product(s) |
| Oxidation | KMnO₄ | Pyridine-3,4-dicarboxylic acid |
| Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide |
| Reduction (ring) | H₂, Pd/C | 1,2,3,4-Tetrahydrothis compound |
| Reduction (group) | LiAlH₄ | 4-(Aminomethyl)isoquinoline |
Reactions Leading to Fused Heterocyclic Systems
The strategic placement of the carbothioamide group at the 4-position of the isoquinoline ring provides a versatile handle for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
The synthesis of pyrimido[4,5-c]isoquinolines often involves the use of 3,4-disubstituted isoquinolines as starting materials. eurekaselect.comresearchgate.net this compound, in principle, can serve as a precursor for such syntheses. For instance, the carbothioamide group can be converted into other functional groups that are amenable to cyclization. One plausible pathway involves the reaction of this compound with a reagent that can provide the necessary atoms to form the pyrimidine (B1678525) ring. For example, condensation with a suitable ortho-amino-aldehyde or a related species could lead to the formation of the fused pyrimidine ring.
A hypothetical reaction scheme could involve the initial S-alkylation of the carbothioamide to form a reactive thioimidate intermediate. This intermediate could then undergo condensation and cyclization with a suitable partner to construct the pyrimido[4,5-c]isoquinoline core.
In a potential photoinduced reaction, an N-alkenyl-isoquinoline-4-carbothioamide could undergo intramolecular cyclization. Upon irradiation, the excited thione could react with the tethered alkene to form a transient intermediate, which could then rearrange and aromatize to yield a fused pyridine derivative. Such reactions often proceed through a radical or a concerted cycloaddition mechanism, providing access to complex polycyclic structures.
Biological Activities and Pharmacological Potential of Isoquinoline 4 Carbothioamide Analogues
Enzyme Inhibition Studies
Isoquinoline-4-carbothioamide analogues have been investigated for their ability to inhibit various enzymes, demonstrating their potential in treating a range of diseases.
Urease Inhibitory Potential of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues
A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their in vitro urease inhibitory activity. nih.govnih.govacs.orgacs.org Urease, an enzyme that catalyzes the hydrolysis of urea (B33335), is implicated in various pathological conditions, including the formation of kidney stones and peptic ulcers, and is crucial for the survival of Helicobacter pylori. nih.gov
In a notable study, a library of 22 N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues (compounds 1–22) were all found to be active against the urease enzyme, with IC₅₀ values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. nih.govacs.org Several of these analogues exhibited more potent urease inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). nih.govnih.govacs.org Specifically, compounds 1 (IC₅₀ = 20.4 ± 0.22 μM), 2 (IC₅₀ = 11.2 ± 0.81 μM), 4 (IC₅₀ = 15.5 ± 0.49 μM), and 7 (IC₅₀ = 18.5 ± 0.65 μM) were identified as particularly potent inhibitors. nih.govacs.org
The structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups on the aryl ring enhanced the inhibitory activity. nih.govacs.org For instance, the o-dimethyl-substituted compound 2 was the most potent inhibitor in the series. acs.org The position of substituents also played a crucial role; the p-methoxy-substituted compound 4 showed excellent activity, whereas its ortho-substituted counterpart, compound 3 (IC₅₀ = 27.6 ± 0.62 μM), was less active. nih.govacs.org Molecular docking studies further supported these findings, indicating strong protein-ligand interactions within the enzyme's active site. nih.govnih.govacs.org
Inhibition of Other Enzymes (e.g., Phosphodiesterase 4, Nitric Oxide Synthases)
Beyond urease, isoquinoline (B145761) derivatives have shown inhibitory activity against other significant enzymes, such as phosphodiesterase 4 (PDE4) and nitric oxide synthases (NOS).
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases like psoriasis and chronic obstructive pulmonary disease (COPD). avancesenfibrosispulmonar.comnih.govnih.gov A study on tetrahydroisoquinoline analogues identified them as novel and potent PDE4 inhibitors. nih.gov Structure-aided design and optimization led to the discovery of a lead compound with high potency and selectivity, demonstrating the therapeutic potential of the isoquinoline scaffold in this area. nih.gov
Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a molecule with diverse physiological and pathological roles. nih.govresearchgate.net Overproduction of nitric oxide by inducible NOS (iNOS) is linked to various inflammatory conditions. researchgate.net 3,4-Dihydro-1-isoquinolinamines have been identified as a novel class of NOS inhibitors. nih.gov Structural variations of these compounds have yielded inhibitors with a range of potencies and selectivities for the different NOS isoforms, including a potent and highly selective iNOS inhibitor. nih.gov Some isoquinoline derivatives have also been noted for their potential to inhibit pro-inflammatory mediators like nitric oxide. smolecule.com
Anticancer Activity and Mechanisms
This compound analogues and related isoquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death. semanticscholar.org
Antiproliferative Effects in Cancer Cell Lines
Numerous studies have reported the antiproliferative effects of isoquinoline-based compounds against a variety of cancer cell lines. nih.gov For instance, a series of novel isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) displayed potent antiproliferative activity, with IC₅₀ values in the low-to-mid nanomolar range against pancreatic, small cell lung carcinoma, prostate cancer, and leukemia models. nih.gov The anticancer activity of these compounds was enhanced in the presence of physiologically relevant levels of copper. nih.gov
Similarly, other research has highlighted the cytotoxic activity of various isoquinoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). tjpr.org The substitution pattern on the isoquinoline ring has been shown to be crucial for the observed anticancer activity. semanticscholar.org
Induction of Apoptosis and Microtubule Dynamics Disruption
A key mechanism underlying the anticancer activity of many isoquinoline analogues is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net This is often linked to the disruption of microtubule dynamics. mdpi.comnih.gov Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and subsequent apoptosis. nih.govnih.gov
Certain isoquinoline analogues have been shown to act as microtubule-disrupting agents, leading to cell cycle arrest in the M phase and ultimately triggering apoptosis. nih.gov For example, some compounds have been found to induce apoptosis in various cancer cell lines by disrupting microtubule morphology. mdpi.com This disruption can lead to the activation of signaling pathways, such as the JNK and Erk1/2 pathways, which are involved in apoptosis. mdpi.com The process can also involve the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.com Prolonged treatment with such compounds can lead to increased cleavage of poly (ADP-ribose) polymerase (PARP) and an increase in Annexin V/PI staining, both markers of apoptosis. researchgate.net
Inhibition of Protein Synthesis
Inhibition of protein synthesis is another mechanism through which certain isoquinoline analogues may exert their anticancer effects. While direct evidence for this compound specifically inhibiting protein synthesis is limited in the provided context, the broader class of compounds that interfere with fundamental cellular processes often includes those that target protein synthesis. mhmedical.com Generally, inhibitors of bacterial protein synthesis work by binding to ribosomal subunits and preventing the addition of amino acids to the growing polypeptide chain. mhmedical.com Although this mechanism is primarily associated with antibiotics, some anticancer agents also target protein synthesis in cancer cells. The diverse biological activities of isoquinoline derivatives suggest that exploring their potential to inhibit protein synthesis in cancer cells could be a fruitful area for future research. researchgate.net
DNA Damage Response/Replication Stress Response Pathways
Analogues of this compound, particularly isoquinoline-based thiosemicarbazones (HCTs), have been identified as potent inducers of DNA damage and replication stress response pathways. nih.gov A chemical genomics screen pinpointed these pathways as potential mechanisms of action for the cytotoxic effects of these compounds. nih.gov
One lead compound, HCT-13, was found to engage these cellular stress responses following the induction of mitochondrial electron transport chain dysfunction and the production of reactive oxygen species (ROS). nih.gov This process leads to the depletion of guanosine (B1672433) nucleotide pools, a condition that triggers the DNA damage response and pathways that manage replication stress. nih.gov The cellular response to DNA damage is a critical network of signaling and effector pathways designed to slow the cell cycle and promote repair. mdpi.com When this response is hyperactivated, it can lead to programmed cell death. mdpi.com Similarly, replication stress arises from conditions that slow or block the progression of replication forks, often activating the ATR-CHK1 pathway. frontiersin.org The action of HCT-13 leverages these fundamental cellular mechanisms, highlighting a potential strategy for targeting diseases characterized by uncontrolled cell proliferation. nih.gov
Antimicrobial Efficacy
The isoquinoline core is a key feature in many compounds exhibiting a broad spectrum of antimicrobial activities. smolecule.com Derivatives have been developed and tested against a wide range of pathogens, including bacteria, fungi, parasites, and viruses.
Antibacterial Activity
A novel class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against a variety of Gram-positive bacteria, including notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). mdpi.com Two representative compounds, HSN584 and HSN739, were shown to effectively reduce MRSA load within macrophages, a feat that eluded the standard-of-care antibiotic vancomycin. mdpi.com Preliminary mechanistic studies suggest that these alkynyl isoquinolines function by disrupting both cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com Importantly, these compounds exhibited a low propensity for developing bacterial resistance. mdpi.com
Further research into structurally related tetrahydrothieno[2,3-c]isoquinolines revealed that these derivatives also possess significant antibacterial properties. acs.org In contrast, a broad study of 33 different natural isoquinoline alkaloids, including protopine (B1679745), did not find any notable antibacterial effects against the tested strains. researchgate.net
Table 1: Antibacterial Activity of Isoquinoline Analogues
| Compound/Analogue Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Alkynyl Isoquinolines (HSN584, HSN739) | S. aureus, MRSA, VRE | Strong bactericidal activity; effective against intracellular MRSA; low resistance potential. | mdpi.com |
| Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines | E. coli, B. cereus, S. aureus, P. aeruginosa | Promising antibacterial activity comparable to standard drugs. | acs.org |
| Protopine (Isoquinoline Alkaloid) | K. pneumoniae, A. baumannii | Moderate activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/ml. | researchgate.net |
| Protopine (Isoquinoline Alkaloid) | E. coli, P. mirabilis | Low activity with a MIC of 32 µg/ml. | researchgate.net |
Antifungal Activity
Several classes of isoquinoline analogues have shown significant antifungal efficacy, particularly against Candida species. A study of 4-arylthiosemicarbazides found that two isoquinoline derivatives were among the most potent antifungal agents tested. researchgate.net Molecular docking studies suggested that these compounds may act by inhibiting N-myristoyltransferase (NMT), a potential antifungal target. researchgate.net
A large screening of 33 natural isoquinoline alkaloids revealed significant activity against Candida albicans, with many compounds being effective at a concentration of 8 µg/ml. researchgate.net Specifically, protopine showed an MIC of 4 µg/ml against C. albicans. researchgate.net Additionally, newly synthesized piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated promising antifungal effects against various fungal genera. acs.org
Table 2: Antifungal Activity of Isoquinoline Analogues
| Compound/Analogue Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Isoquinoline-thiosemicarbazides | Candida species | Potent antifungal agents; potential inhibition of N-myristoyltransferase (NMT). | researchgate.net |
| Protopine (Isoquinoline Alkaloid) | Candida albicans | Significant activity with a MIC of 4 µg/ml. | researchgate.net |
| Various Isoquinoline Alkaloids | Candida albicans | Significant activity observed at 8 µg/ml for many of the 33 alkaloids tested. | researchgate.net |
| Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines | Various Fungi | Promising antifungal activity against multiple genera. | acs.org |
Antimalarial Activity
The isoquinoline scaffold and its close structural isomer, quinoline (B57606), are foundational in the development of antimalarial agents. Research has shown that substitution at the 4-position of the isoquinoline ring can produce prominent antimalarial activity. semanticscholar.org
A medicinal chemistry program focused on quinoline-4-carboxamides led to the discovery of DDD107498, a compound with potent, low nanomolar activity against the blood stages of Plasmodium falciparum. nih.govnih.govacs.org This compound demonstrated excellent oral efficacy in a P. berghei mouse model, with an ED90 value below 1 mg/kg, and was found to have a novel mechanism of action: the inhibition of parasite translation elongation factor 2 (PfEF2). nih.govnih.gov
Directly relevant to isoquinolines, two series of derivatives—isoquinoline phenyl and isoquinoline-triazole—were synthesized and tested against P. falciparum. researchgate.net Compound 6 from the isoquinoline phenyl series showed interesting activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains. researchgate.net From the isoquinoline-triazole series, compound 15 was found to be particularly effective against the resistant K1 strain. researchgate.net
Table 3: Antimalarial Activity of Isoquinoline and Quinoline Analogues
| Compound/Analogue | Target Strain(s) | Activity | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| DDD107498 (Quinoline-4-carboxamide) | P. falciparum (3D7) | EC50 = 120 nM (initial hit); optimized to low nM potency. | Inhibition of PfEF2 | nih.govnih.gov |
| DDD107498 (Quinoline-4-carboxamide) | P. berghei (mouse model) | ED90 < 1 mg/kg (oral) | Inhibition of PfEF2 | nih.gov |
| Compound 6 (Isoquinoline phenyl derivative) | P. falciparum (K1, resistant) | IC50 = 1.91 ± 0.21 µM | Not specified | researchgate.net |
| Compound 6 (Isoquinoline phenyl derivative) | P. falciparum (3D7, sensitive) | IC50 = 2.31 ± 0.33 µM | Not specified | researchgate.net |
| Compound 15 (Isoquinoline-triazole derivative) | P. falciparum (K1, resistant) | IC50 = 4.55 ± 0.10 µM | Not specified | researchgate.net |
Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV-2)
Isoquinoline alkaloids have emerged as a significant class of natural compounds with potential antiviral activities, garnering substantial attention during the COVID-19 pandemic. nih.govnih.gov Multiple studies have identified isoquinoline derivatives as potential inhibitors of SARS-CoV-2. nih.govmdpi.com Computational and in-vitro studies have explored their efficacy against key viral targets. For instance, the isoquinoline alkaloid Coptisine was identified through molecular docking as a potential inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov Another computational screen highlighted Pelosine (berberine) as a dual inhibitor of both the main protease and the spike glycoprotein. frontiersin.org
Beyond computational work, extracts from the Siparuna genus, which are rich in isoquinoline alkaloids like bulbocapnine, demonstrated the ability to suppress SARS-CoV-2 viral activity in cell models. mdpi.com A broader review pointed to the dual anti-inflammatory and antiviral properties of alkaloids such as emetine, cephaeline, and papaverine (B1678415) as making them high-potential therapeutic agents for COVID-19. nih.gov
The antiviral activity of this class is not limited to coronaviruses. Certain isoquinoline alkaloids have also been investigated for activity against the human immunodeficiency virus (HIV). nih.gov Chelidonine has reported action against HIV-1, while Pscychotrine and Cephaeline are being evaluated as potential inhibitors of HIV-1 reverse transcriptase. nih.gov
Table 4: Antiviral Activity of Isoquinoline Analogues
| Compound/Analogue | Target Virus | Proposed Target/Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Coptisine | SARS-CoV-2 | Main Protease (Mpro) | Identified as having high binding affinity in molecular docking studies. | nih.gov |
| Pelosine (Berberine) | SARS-CoV-2 | Main Protease & Spike Glycoprotein | Identified as a potential dual inhibitor via computational screening. | frontiersin.org |
| Emetine, Cephaeline, Papaverine | SARS-CoV-2 | Viral Inhibition & Host p38 MAPK pathway | Highlighted as high-potential agents with dual antiviral/anti-inflammatory action. | nih.gov |
| Bulbocapnine | SARS-CoV-2 | Viral Replication | Found in active Siparuna extracts that suppressed viral activity by >50%. | mdpi.com |
| Chelidonine | HIV-1 | Not specified | Reported activity against HIV-1. | nih.gov |
| Pscychotrine, Cephaeline | HIV-1 | Reverse Transcriptase | Being tested for potential inhibitory activity. | nih.gov |
Neuropharmacological Applications
The isoquinoline framework is a core component of numerous alkaloids with known effects on the central nervous system. Research into synthetic isoquinoline analogues suggests potential applications in neuropharmacology, primarily through their interaction with neurotransmitter receptors. smolecule.com
Studies have focused on designing isoquinoline derivatives to target specific receptor systems. For example, dinapsoline (B1670685) was synthesized as an analogue designed to fit a D1 agonist pharmacophore model, indicating efforts to create compounds that interact with dopamine (B1211576) receptors. researchgate.net A separate class of isochroman (B46142) dopamine analogues, structurally related to isoquinolines, has been reported to possess high selectivity for D1-like over D2-like dopamine receptors. researchgate.net This line of research suggests that the isoquinoline scaffold can be modified to create selective ligands for neurological targets, opening potential avenues for the development of novel treatments for neurological disorders. smolecule.comresearchgate.net
Potential in Neurodegenerative Disease Treatment
Isoquinoline derivatives have emerged as a significant class of compounds with the potential to address the complex pathologies of neurodegenerative diseases. mdpi.com These compounds exert their neuroprotective effects through various mechanisms, highlighting their promise in developing treatments for conditions like Alzheimer's and Parkinson's disease. mdpi.com
One of the key pathological hallmarks of Alzheimer's disease is the accumulation of beta-amyloid peptides, which leads to neuronal apoptosis or programmed cell death. Research has shown that isoquinoline-1,3,4-trione and its derivatives can inhibit caspase-3, a critical enzyme in the apoptotic pathway. nih.gov By inhibiting this enzyme, these compounds were found to attenuate the apoptosis induced by beta-amyloid(25-35) in both PC12 cells and primary neuronal cells, suggesting a direct neuroprotective action. nih.gov The inhibition of caspase-3 by these isoquinoline derivatives was identified as potent, selective, irreversible, and slow-binding. nih.gov
Furthermore, isoquinoline alkaloids have demonstrated a broader neuroprotective potential by promoting the proliferation of vascular endothelial cells and the regeneration of neurons. mdpi.com This action can help improve memory and cognitive dysfunction resulting from neuronal damage. mdpi.com The diverse mechanisms of action of isoquinoline alkaloids suggest their potential therapeutic utility across a range of neurodegenerative diseases that share common pathological features like neuronal loss. mdpi.com
Modulation of Neurotransmitter Systems
The ability of isoquinoline analogues to interact with and modulate various neurotransmitter systems is a key aspect of their pharmacological profile. These interactions are fundamental to their potential therapeutic effects on a range of neurological and psychiatric disorders.
A series of new quinoline- and isoquinoline-sulfonamide analogues of the atypical antipsychotic aripiprazole (B633) have been synthesized and shown to possess a multi-receptor profile, targeting serotonin (B10506) (5-HT) and dopamine (D) receptors. nih.gov Specifically, compounds like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide displayed a profile that included 5-HT1A agonism, D2 partial agonism, and 5-HT2A/5-HT7 antagonism. nih.gov This complex pharmacology contributes to their potential antidepressant and antipsychotic properties. nih.gov
Further research into isoquinoline analogues has explored their role as melatonin (B1676174) receptor agonists and serotonin receptor antagonists, drawing inspiration from the antidepressant agomelatine. researchgate.net This dual action is believed to contribute to the regulation of circadian rhythms and mood. researchgate.net The modulation of these key neurotransmitter systems underscores the potential of isoquinoline-based compounds in the development of novel CNS-active drugs.
Anticonvulsant Activity
Several studies have highlighted the significant anticonvulsant potential of isoquinoline derivatives. nih.gov Researchers have actively explored the structure-activity relationships of this class of compounds to optimize their efficacy in seizure models.
Preliminary studies have also suggested that 3,4-dihydroisoquinoline-2(1H)-carbothioamide itself possesses anticonvulsant properties, making it a candidate for further investigation in the development of new antiepileptic agents. smolecule.com The consistent observation of anticonvulsant activity across different isoquinoline analogues underscores the therapeutic potential of this chemical scaffold in epilepsy treatment. nih.govresearchgate.net
Antidepressant Effects
The antidepressant potential of isoquinoline analogues has been a significant area of investigation, with several compounds demonstrating promising activity in preclinical models of depression. nih.govsmolecule.com
A series of 3,4-dihydroisoquinoline (B110456) compounds were designed and synthesized based on a scaffold-hopping strategy from the known antidepressant agomelatine. researchgate.net Among these, three compounds, 6a-1, 6a-2, and 6a-9, showed protective effects against corticosterone-induced damage in PC12 cells, a common in vitro model for screening antidepressant activity. researchgate.net Compound 6a-1, in particular, was found to significantly reduce the immobility time of rats in the forced swim test, a standard in vivo model of depression, indicating a potent antidepressant-like effect. researchgate.net
Furthermore, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their potential as multi-target agents for depression and Alzheimer's disease. mdpi.com The lead compound, (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (BPIQC), exhibited a strong antidepressant effect in the forced swimming test. mdpi.com This has prompted further exploration of this scaffold for developing new antidepressant drugs. mdpi.com Studies on N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide also revealed significant antidepressant activity in the forced swim test in mice. nih.gov Preliminary research also suggests that 3,4-dihydroisoquinoline-2(1H)-carbothioamide has potential antidepressant properties. smolecule.com
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov Several isoquinoline analogues have been investigated for their potential as AChE inhibitors. mdpi.comsemanticscholar.org
A novel 2-phenylisoquinolin-2-ium scaffold, designed as a simplified analogue of the natural product chelerythrine, has yielded compounds with potent anti-acetylcholinesterase activity. researchgate.net Some of these compounds exhibited IC50 values in the sub-micromolar range, indicating greater potency than the standard drug galantamine. researchgate.net Molecular docking studies suggested that the isoquinoline moiety of these compounds binds within a cavity of the AChE enzyme. researchgate.net
In another study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com While none of the tested compounds showed significant inhibition of AChE, twelve of the compounds demonstrated inhibitory effects against BChE. mdpi.com The most potent of these was compound 2t, which contains a meta-methoxy substituent. mdpi.com
Anti-inflammatory and Analgesic Properties
Isoquinoline derivatives have demonstrated significant anti-inflammatory and analgesic activities in various preclinical studies, suggesting their potential as therapeutic agents for pain and inflammation. semanticscholar.orgnih.govbiomedpharmajournal.org
A study investigating the bioactivities of isoquinoline alkaloids from the plant Hypecoum erectum identified several compounds with notable anti-inflammatory and analgesic effects. nih.gov Four major isoquinoline constituents, protopine (20) and oxyhydrastinin (27) in particular, significantly reduced writhing in mice, a model of visceral pain. nih.gov Furthermore, most of the isolated compounds displayed in vitro anti-inflammatory effects by inhibiting the production of inflammatory mediators such as COX-2, IL-1β, and/or TNF-α in lipopolysaccharide-activated macrophage cells. nih.gov
In another study, the synthetic isoquinoline derivative 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3) exhibited pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org In a hot plate test for thermal pain, this compound showed analgesic activity that was two times higher than that of metamizole (B1201355) sodium and acetylsalicylic acid at a dose of 0.5 mg/kg. biomedpharmajournal.org In a model of formalin-induced arthritis, the anti-inflammatory effect of this compound at 0.5 mg/kg was found to be 3.3 times greater than that of the standard anti-inflammatory drug diclofenac (B195802) sodium. biomedpharmajournal.org
The table below summarizes the anti-inflammatory and analgesic activities of selected isoquinoline analogues.
| Compound/Extract | Model | Activity | Reference |
| Protopine (20) and Oxyhydrastinin (27) | Writhing test in mice | Significant decrease in writhing | nih.gov |
| Various isoquinolines from Hypecoum erectum | LPS-activated RAW 264.7 cells | Inhibition of COX-2, IL-1β, and/or TNF-α | nih.gov |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3) | Hot plate test in rats | Analgesic activity twice that of metamizole sodium and acetylsalicylic acid | biomedpharmajournal.org |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3) | Formalin-induced arthritis in rats | Anti-inflammatory effect 3.3 times greater than diclofenac sodium | biomedpharmajournal.org |
Antioxidant Activity
The antioxidant properties of isoquinoline derivatives contribute to their diverse pharmacological profile, with several studies highlighting their ability to scavenge free radicals and protect against oxidative stress. nih.govmdpi.com
A study on a series of 1,3-disubstituted 3,4-dihydroisoquinoline analogs, synthesized via the Bischler–Napieralski reaction, evaluated their antioxidant potential using the DPPH radical scavenging assay. mdpi.com Among the synthesized compounds, one derivative, compound 5d, demonstrated significant antioxidant activity, comparable to the standard antioxidant rutin. mdpi.com
In a different study, the modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives, which are structural isomers of the isoquinoline scaffold, was shown to enhance antioxidant activity. ui.ac.idui.ac.id The resulting 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed significantly better radical scavenging ability than the parent isatin molecule in the DPPH assay. ui.ac.idui.ac.id At a concentration of 5 mg/L, the inhibition percentages were approximately 30.25% and 40.43% for the two derivatives, respectively, whereas isatin showed no activity. ui.ac.id The presence of an aromatic ring was noted to improve the antioxidant capacity. ui.ac.id These findings suggest that the core heterocyclic structure, whether quinoline or isoquinoline, can be effectively modified to enhance its antioxidant properties.
The table below presents the antioxidant activity of selected isoquinoline and related analogues.
| Compound | Assay | Result | Reference |
| Compound 5d (a 1,3-disubstituted 3,4-dihydroisoquinoline) | DPPH radical scavenging | Significant antioxidant potential compared to rutin | mdpi.com |
| 2-methylquinoline-4-carboxylic acid | DPPH radical scavenging | ~30.25% inhibition at 5 mg/L | ui.ac.idui.ac.id |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH radical scavenging | ~40.43% inhibition at 5 mg/L | ui.ac.idui.ac.id |
Interactions with Nucleic Acids (DNA/RNA)
The interaction of small molecules with nucleic acids, such as DNA and RNA, is a critical area of research in the development of new therapeutic agents, particularly for anticancer and antiviral drugs. This compound analogues have been investigated for their potential to bind to DNA and RNA, thereby interfering with cellular processes like replication, transcription, and translation. The planar aromatic structure of the isoquinoline ring system, combined with the electronic properties of the carbothioamide group, suggests the potential for these compounds to interact with the stacked base pairs of nucleic acids.
Detailed research findings from studies on closely related analogues, such as quinoline-carbothioamide and other isoquinoline derivatives, provide valuable insights into the potential mechanisms of action for this compound. These interactions are typically non-covalent and can be broadly categorized into intercalation, groove binding, and electrostatic interactions.
Detailed Research Findings
Research into the nucleic acid interactions of this compound analogues has primarily focused on DNA binding. While direct studies on this compound are limited, extensive research on analogous structures, particularly quinoline-thiosemicarbazone and fused isoquinoline systems, offers significant understanding.
Spectroscopic techniques are pivotal in elucidating the nature and strength of these interactions. UV-Visible absorption spectroscopy is commonly employed to observe changes in the spectral properties of the compounds upon binding to DNA. A hypochromic effect (decrease in absorption intensity) and a bathochromic shift (redshift of the maximum absorption wavelength) are often indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov Conversely, a hyperchromic effect (increase in absorption intensity) may suggest groove binding. niscpr.res.in
For instance, studies on 2-(quinolin-4-ylmethylene)hydrazinecarbothioamide derivatives have demonstrated their affinity for DNA, with a proposed intercalative binding mode. researchgate.net One particular derivative, substituted with a para-ethyl group, exhibited a significant binding constant (Kb) of 1.62 x 10^6 M^-1, highlighting a strong interaction with DNA. researchgate.net In another study, a 3-(2-hydroxyquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative also showed strong DNA binding with a binding constant of 6.5 x 10^5 M^-1, accompanied by bathochromic and hypochromic shifts, further supporting an intercalative mechanism. academicjournals.org
Fluorescence spectroscopy is another powerful tool used to investigate these interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EtBr), a known DNA intercalator, are frequently used. A decrease in the fluorescence of the EtBr-DNA complex upon the addition of a test compound suggests that the compound is displacing EtBr, indicating an intercalative binding mode. nih.govmdpi.com
Circular dichroism (CD) spectroscopy provides information about conformational changes in the DNA structure upon ligand binding. The CD spectrum of B-form DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. acs.org Changes in these bands can signify alterations in DNA helicity and conformation. For example, a study on a thiazolo[2,3-a]isoquinoline analog revealed that it binds to the minor groove of DNA, as evidenced by the changes observed in the CD spectrum of DNA upon its addition. niscpr.res.in
Molecular docking studies offer a computational approach to visualize and predict the binding modes of these compounds with DNA. These studies often complement experimental data by identifying specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the nucleic acid. Docking studies on various carbothioamide and carboxamide-based pyrazoline analogs have suggested that their anticancer activity may be attributed to their DNA binding capabilities. nih.gov Similarly, molecular docking of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues has been performed to understand their interactions with target proteins, and this methodology can be extended to model their binding with nucleic acids. acs.org
The following data tables summarize key findings from research on analogues of this compound, providing insights into their potential interactions with DNA.
Table 1: DNA Binding Constants of this compound Analogues
| Compound/Analogue | Method | Binding Constant (K_b) (M⁻¹) | Proposed Binding Mode | Reference |
| 2-(Quinolin-4-ylmethylene)hydrazinecarbothioamide (p-ethyl substituted) | UV-Vis Spectroscopy | 1.62 x 10⁶ | Intercalation | researchgate.net |
| 3-(2-Hydroxyquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | UV-Vis Spectroscopy | 6.5 x 10⁵ | Intercalation | academicjournals.org |
| (E)-N-(acridin-9-yl)-2-(benzylidene)hydrazine-1-carbothioamide (CL-07) | Fluorescence Spectroscopy | 4.75 x 10⁴ | Intercalation | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde [4-(dimethylamino) benzylidene] hydrazone | UV-Vis Spectroscopy | 2.5 x 10⁴ | Intercalation | nih.gov |
| Thiazolo[2,3-a]isoquinoline analog (FUIQTGA) | Fluorescence Spectroscopy | Not Reported | Minor Groove Binding | niscpr.res.in |
Table 2: Spectroscopic and Biophysical Data for Nucleic Acid Interactions of Analogues
| Compound/Analogue | Technique | Observed Effect | Interpretation | Reference |
| 2-(Quinolin-4-ylmethylene)hydrazinecarbothioamide derivatives | UV-Vis Spectroscopy | Bathochromic and Hypochromic Shifts | Intercalation | researchgate.net |
| 3-(2-Hydroxyquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | UV-Vis Spectroscopy | Bathochromic and Hypochromic Shifts | Intercalation | academicjournals.org |
| Thiazolo[2,3-a]isoquinoline analog (FUIQTGA) | UV-Vis Spectroscopy | Hyperchromism | Groove Binding | niscpr.res.in |
| Thiazolo[2,3-a]isoquinoline analog (FUIQTGA) | Fluorescence Spectroscopy | Static Quenching | Formation of a ground-state complex with DNA | niscpr.res.in |
| Thiazolo[2,3-a]isoquinoline analog (FUIQTGA) | Circular Dichroism | Perturbation of DNA CD spectrum | Minor Groove Binding | niscpr.res.in |
| Acridine-thiosemicarbazone derivatives | Ethidium Bromide Displacement Assay | Fluorescence Quenching | Competitive Intercalation | nih.gov |
While the primary focus has been on DNA, the interaction of these compounds with RNA is an emerging area of interest. The structural diversity of RNA molecules presents a wide array of potential binding sites for small molecules. Given that some isoquinoline alkaloids have been shown to bind to RNA, it is plausible that this compound and its analogues could also target RNA structures, thereby modulating processes such as mRNA translation and microRNA function. nih.gov However, specific experimental data on the RNA binding of this compound analogues is currently scarce.
Structure Activity Relationship Sar Studies of Isoquinoline 4 Carbothioamide Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological efficacy of isoquinoline-4-carbothioamide derivatives is profoundly influenced by the electronic properties and placement of substituents on the molecular scaffold. nih.govacs.org Studies targeting enzymes like urease have provided a detailed understanding of these relationships. nih.govresearchgate.net
Research has consistently shown that the presence of electron-donating groups (EDGs) on the N-aryl ring of N-aryl-3,4-dihydroisoquinoline carbothioamides is a significant determinant of their biological potency, particularly as urease inhibitors. nih.govresearchgate.net Analogues featuring EDGs such as methyl (Me) and methoxy (B1213986) (OMe) have demonstrated superior inhibitory activity compared to a standard inhibitor, thiourea (B124793). nih.govacs.org For instance, an o-dimethyl-substituted compound (IC₅₀ = 11.2 ± 0.81 μM) and a p-methoxy-substituted compound (IC₅₀ = 15.5 ± 0.49 μM) were identified as highly potent urease inhibitors. nih.gov The electron-rich nature of the ring, enhanced by these donating groups, appears to be crucial for the interaction with the enzyme's active site. nih.gov
This principle extends to other biological targets as well. In a study on benzamide-isoquinoline derivatives, the introduction of an electron-donating methoxy group was found to increase the compound's affinity for the sigma-2 (σ2) receptor, a target implicated in tumor progression. nih.gov Conversely, an electron-withdrawing nitro group led to a decrease in σ2 affinity, underscoring the critical role of electronic effects in modulating biological activity. nih.gov
| Compound | Substituent (Position) | Urease Inhibition IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 2 | o-dimethyl | 11.2 ± 0.81 | nih.gov |
| Compound 4 | p-methoxy | 15.5 ± 0.49 | nih.gov |
| Compound 1 | o-methyl | 20.4 ± 0.22 | nih.gov |
| Thiourea (Standard) | N/A | 21.7 ± 0.34 | nih.gov |
The position of substituents has a marked effect on the biological activity of these compounds. nih.gov In the case of urease inhibition, the placement of alkyl and alkoxy groups is a key factor. A comparison between a p-methoxy-substituted analogue (Compound 4, IC₅₀ = 15.5 ± 0.49 μM) and its ortho-substituted counterpart (Compound 3, IC₅₀ = 27.6 ± 0.62 μM) revealed that the para position for the methoxy group is significantly more favorable for inhibitory activity. nih.gov
Similarly, the number and position of methyl groups influence potency. An o-dimethyl substituted derivative (Compound 2) was found to be the most potent inhibitor in its series, exhibiting even greater activity than a singly o-methyl substituted compound (Compound 1). nih.gov These findings highlight that both the electronic nature and the spatial arrangement of the substituents are crucial for optimal interaction with the biological target.
| Compound | Substituent & Position | Urease Inhibition IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 4 | p-methoxy | 15.5 ± 0.49 | nih.gov |
| Compound 3 | o-methoxy | 27.6 ± 0.62 | nih.gov |
| Compound 2 | o-dimethyl | 11.2 ± 0.81 | nih.gov |
| Compound 1 | o-methyl | 20.4 ± 0.22 | nih.gov |
Halogenation, particularly with fluorine, has been identified as a strategy to enhance the biological activity of isoquinoline (B145761) derivatives. In the context of urease inhibitors, a trifluoro-substituted compound at the para position (Compound 7, IC₅₀ = 18.5 ± 0.65 μM) was found to be one of the most active compounds in its series, significantly outperforming its ortho and meta positional isomers. acs.org This confirms that para-substitution with a trifluoromethyl group substantially boosts inhibitory strength. acs.org
This trend is also observed in related scaffolds targeting different diseases. For a series of isoquinoline-based thiosemicarbazones with antiproliferative activity, fluorination at either the 4- or 6-position of the isoquinoline ring led to a dramatic increase in potency against cancer cell lines. nih.gov In one instance, the IC₉₀ value of a fluorinated analogue was nearly 270-fold lower than its non-fluorinated counterpart, demonstrating the powerful effect of strategic halogenation. nih.gov
The SAR extends beyond simple electronic and halogen substitutions to include the nature of the entire aryl ring substituent. nih.gov When exploring urease inhibitors, researchers found that substituting the N-aryl ring with an aliphatic cyclohexyl group (Compound 9, IC₅₀ = 24.5 ± 0.83 μM) resulted in a more potent inhibitor than substituting it with a benzyl (B1604629) ring (Compound 11, IC₅₀ = 26.7 ± 0.65 μM). nih.govacs.org This suggests that the size, shape, and flexibility of the substituent group play a key role in how the molecule fits into the enzyme's binding pocket. nih.gov The nitrogen atom within the isoquinoline moiety is also considered essential for compound uptake and activity. nih.gov
Contribution of the Carbothioamide Moiety to Activity
The carbothioamide group (a derivative of thiourea) is a critical pharmacophore in this class of compounds. nih.govacs.org In studies of urease inhibitors, all the synthesized N-aryl-3,4-dihydroisoquinoline carbothioamide analogues contained this moiety, and many showed activity greater than the standard inhibitor, thiourea. nih.govacs.org This indicates that the carbothioamide core is fundamental to the observed biological activity, likely participating in key interactions, such as hydrogen bonding, with the target enzyme. nih.gov The significance of the thiocarboxamide group is further supported by patent literature for related quinoline (B57606) structures, where it is specifically claimed for conferring microbiocidal activity. google.com
Stereochemical Considerations in Structure-Activity Relationships
While detailed stereochemical investigations for this compound itself are not extensively reported in the analyzed literature, stereochemistry is a well-established factor in the biological activity of many isoquinoline derivatives. The three-dimensional arrangement of atoms can dictate how a molecule binds to its target. For other complex heterocyclic systems, the specific stereoisomer can be the difference between high potency and inactivity. For example, the anticonvulsant activity of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (B164611) was found to reside in the (+)-enantiomer. mdpi.com Therefore, it is highly probable that the spatial orientation of substituents on the this compound scaffold would similarly influence its interactions with biological macromolecules, representing an important area for future investigation.
Computational Chemistry and Molecular Modeling of Isoquinoline 4 Carbothioamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). plos.org This method is instrumental in understanding the basis of molecular recognition and has been widely applied to isoquinoline-based compounds to explore their therapeutic potential.
Molecular docking simulations are crucial for generating a detailed ligand-protein interaction profile for isoquinoline-4-carbothioamide derivatives. This profile outlines the various non-covalent interactions that stabilize the ligand within the protein's binding site. Studies on analogous N-Aryl-3,4-dihydroisoquinoline carbothioamide compounds have revealed a range of key interactions, including hydrogen bonding, hydrophobic interactions, and π-anion interactions, which are critical for their biological activity, such as urease inhibition. nih.govacs.org The process involves docking the ligand into the active site of a target protein to identify potential binding conformations. arxiv.org The resulting profiles help to understand how different functional groups on the isoquinoline (B145761) scaffold contribute to binding, providing a rational basis for designing compounds with improved affinity and selectivity. nih.govacs.orgplos.org
The types of interactions identified through these profiles are fundamental to the drug-receptor complex formation. mdpi.com For instance, in related quinoline-based inhibitors targeting the Bcl-2 protein, docking studies have identified specific hydrogen bonds with key amino acid residues and hydrophobic interactions within the binding pocket. researchgate.net
A primary goal of molecular docking is to elucidate the binding mode and predict the binding affinity of a ligand to its target. The binding mode refers to the specific orientation and conformation of the ligand within the active site. researchgate.net For isoquinoline derivatives, simulations show that even slight chemical modifications can lead to significant differences in binding modes and affinities. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the ligand-receptor interaction. A more negative value typically indicates a stronger binding affinity. mdpi.comnih.gov
Studies on related compounds have demonstrated a good correlation between in silico docking scores and experimentally determined biological activities (e.g., IC₅₀ values). nih.govacs.org This correlation validates the docking protocol and provides confidence in its predictive power for screening new derivatives. For example, research on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues showed that compounds with the best docking scores were also the most potent inhibitors in in vitro assays. nih.govacs.org
Table 1: Example of Docking Results for Isoquinoline Analogues Against Urease This table is illustrative, based on findings for related N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues.
| Compound Analogue | Docking Score (kcal/mol) | In Vitro IC₅₀ (µM) | Key Interactions Noted |
| Analogue 1 | High | 20.4 ± 0.22 | π-anion, Hydrophobic |
| Analogue 2 | Highest | 11.2 ± 0.81 | Hydrogen Bonding, Hydrophobic |
| Analogue 4 | High | 15.5 ± 0.49 | Hydrogen Bonding, π-anion |
| Analogue 7 | High | 18.5 ± 0.65 | Hydrophobic |
| Data sourced from studies on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govacs.org |
A significant outcome of molecular docking is the precise identification of amino acid residues in the active site that form key interactions with the ligand. mdpi.com For quinoline-oxadiazole based compounds targeting the Bcl-2 protein, docking studies have pinpointed crucial interactions. researchgate.net These include hydrogen bonds between the oxadiazole moiety and the hydroxyl group of Tyr67, as well as hydrophobic interactions between the bromophenyl-quinoline part of the molecule and residues like Val92, Leu96, and Phe112. researchgate.net
Similarly, docking of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues into the urease active site revealed interactions with specific residues, which were detailed in the research. nih.govacs.org Identifying these specific ligand-residue contacts is essential for structure-based drug design, as it allows chemists to modify the ligand's structure to enhance these interactions, thereby improving potency and selectivity. unime.it
Table 2: Key Amino Acid Interactions for a Quinoline-based Bcl-2 Inhibitor This table illustrates the types of interactions identified through docking, based on findings for a related quinoline-oxadiazole compound. researchgate.net
| Ligand Moiety | Interacting Residue | Interaction Type |
| Nitrophenylamino-oxadiazole | Gln58 | Hydrogen Bond |
| Nitrophenylamino-oxadiazole | Phe63 | Hydrophobic |
| Nitrophenylamino-oxadiazole | Tyr67 | Hydrogen Bond |
| Bromophenyl-quinoline | Val92 | Hydrophobic |
| Bromophenyl-quinoline | Leu96 | Hydrophobic |
| Bromophenyl-quinoline | Phe112 | Hydrophobic |
| Methoxy (B1213986) Group | Arg105 | Hydrogen Bond |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgscielo.br It is widely used to calculate various molecular properties, including electronic, optical, and reactivity parameters.
DFT and its time-dependent extension (TD-DFT) are employed to study the electronic and optical properties of molecules like this compound. These calculations can predict properties such as the electronic absorption spectra (UV-Vis), which arise from electron transitions between molecular orbitals. jksus.org For example, TD-DFT studies on related chromeno-quinoline systems have successfully simulated UV-Vis spectra, showing good agreement with experimental data. jksus.org
These computational methods can also determine how properties change in different environments, such as various solvents. jksus.org The investigation of electronic properties provides a fundamental understanding of the molecule's behavior, which is essential for applications in materials science and medicinal chemistry. bohrium.comaps.orgrsc.org DFT calculations can elucidate the distribution of electron density, dipole moments, and polarizability, which are all critical to molecular interactions and optical response. d-nb.info
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters calculated using DFT. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com DFT studies on newly synthesized isoquinoline derivatives have utilized HOMO-LUMO analysis to rationalize their reactivity. researchgate.net This analysis helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions (nucleophilic or electrophilic attack). irjweb.com Global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity can be derived from HOMO and LUMO energies, providing a comprehensive picture of the molecule's reactivity. researchgate.netrsc.org
Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table provides definitions for common reactivity descriptors calculated from DFT.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. researchgate.net |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness; indicates higher reactivity. researchgate.net |
| Electrophilicity Index (ω) | χ²/(2η) | Measures the propensity to accept electrons. researchgate.net |
Natural Bonding Molecular Orbital (NBO) Charge Analysis
Natural Bonding Orbital (NBO) analysis is a computational method that provides a description of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. It allows for the calculation of atomic charges and the analysis of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.
For this compound, an NBO analysis would reveal the charge distribution across the isoquinoline ring, the carbothioamide group, and individual atoms. This information helps in identifying the most electrophilic and nucleophilic sites in the molecule. The analysis involves calculating the stabilization energy, E(2), which quantifies the intensity of interaction between electron donors and acceptors. Higher E(2) values indicate stronger interactions and greater electron delocalization.
Illustrative NBO Charge Data
While specific NBO data for this compound is not published, the following table illustrates the type of data that would be generated, based on analyses of related heterocyclic compounds. The charges are represented in elementary charge units |e|.
Prediction of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and data storage. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). Molecules with large hyperpolarizability values are considered to have significant NLO potential. These properties are typically calculated using DFT methods, often with functionals like CAM-B3LYP, which are well-suited for NLO predictions.
A computational study on this compound would calculate these parameters to assess its potential as an NLO material. The presence of a π-conjugated system in the isoquinoline ring and the polarizable carbothioamide group suggests that it might exhibit NLO properties.
Illustrative NLO Properties Prediction
The table below shows a hypothetical prediction of NLO properties for this compound, with urea (B33335) often used as a reference standard.
| Parameter | This compound (Hypothetical) | Urea (Reference) |
| Dipole Moment (μ) (Debye) | 5.0 | 1.37 |
| Polarizability (α₀) (a.u.) | 250 | 35.8 |
| Hyperpolarizability (β₀) (a.u.) | 800 | 37.9 |
| Note: This data is hypothetical and for illustrative purposes only. 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu. |
Pharmacokinetic and Toxicological Predictions (ADMET Analysis)
ADMET analysis involves the computational prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. Various software and web servers are used to predict parameters such as human oral absorption, blood-brain barrier penetration, plasma protein binding, and potential for mutagenicity or carcinogenicity.
For this compound, an ADMET analysis would provide insights into its drug-likeness. For instance, predictions based on Lipinski's Rule of Five would assess its oral bioavailability. Other models would predict its interaction with metabolic enzymes like Cytochrome P450 and its potential to be a substrate for transporters like P-glycoprotein.
Illustrative ADMET Profile
The following table provides an example of what an ADMET prediction for this compound might look like.
| Property | Predicted Value | Assessment |
| Molecular Weight | < 500 g/mol | Favorable |
| LogP | 2.5 | Optimal |
| Human Oral Absorption | High (>80%) | Favorable |
| Blood-Brain Barrier Penetration | Low | Low CNS side effects |
| Ames Mutagenicity | Non-mutagen | Safe |
| hERG Inhibition | Non-inhibitor | Low cardiotoxicity risk |
| Note: This data is hypothetical and for illustrative purposes only. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is typically represented by an equation where biological activity is a function of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
To develop a QSAR model for a series of this compound analogues, one would first need experimental data on their biological activity against a specific target. Then, various molecular descriptors for each analogue would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that can predict the activity of new, untested compounds. Such models are valuable for lead optimization in drug discovery, guiding the synthesis of more potent and selective compounds.
A typical 3D-QSAR study, for example, would generate a model based on pharmacophore features, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, to explain the variance in activity across a set of molecules.
Advanced Applications and Future Directions for Isoquinoline 4 Carbothioamide Research
Development as Lead Compounds for Therapeutic Agents
The isoquinoline (B145761) nucleus is a well-established pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. semanticscholar.orgontosight.aismolecule.com The introduction of a carbothioamide functional group can further enhance this biological activity, making Isoquinoline-4-carbothioamide and its analogues promising lead compounds for new therapeutic agents. smolecule.com
Research into related isoquinoline carbothioamide structures has revealed significant potential in several therapeutic areas:
Anticancer Activity : Isoquinoline derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. smolecule.comontosight.ai Some isoquinoline thiosemicarbazones, which share the thioamide functional core, have demonstrated potent cytotoxic effects against cancer cells, sometimes through copper-mediated mechanisms. nih.gov The strategic placement of substituents, such as fluorine, on the isoquinoline ring has been shown to dramatically increase antiproliferative potency. nih.gov
Enzyme Inhibition : A key area of investigation is the role of these compounds as enzyme inhibitors. smolecule.com For instance, a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues were synthesized and tested for their ability to inhibit urease, an enzyme implicated in ulcers and other pathologies. acs.org Several of these compounds exhibited more potent inhibition than the standard drug, thiourea (B124793). acs.orgresearchgate.net The structure-activity relationship studies indicated that the presence and position of electron-donating groups on the aryl ring significantly influenced the inhibitory activity. acs.org
Antimicrobial and Anti-inflammatory Properties : Isoquinoline compounds have been reported to possess antimicrobial properties against various pathogens. smolecule.com Additionally, some derivatives exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators. smolecule.com
Neurological Applications : Due to their structural features, some isoquinoline derivatives have been explored for their potential to treat neurological disorders by binding to neurotransmitter receptors. smolecule.com Derivatives of 3,4-dihydroisoquinoline-2(1H)-carbothioamide have been specifically studied for potential antidepressant and anticonvulsant properties. smolecule.com
A study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors provided detailed findings on their potency.
| Compound | Substituent Group | IC₅₀ (μM) |
|---|---|---|
| Analogue 1 | 2-methylphenyl | 20.4 ± 0.22 |
| Analogue 2 | 2,3-dimethylphenyl | 11.2 ± 0.81 |
| Analogue 4 | 4-methoxyphenyl | 15.5 ± 0.49 |
| Analogue 7 | 4-chlorophenyl | 18.5 ± 0.65 |
| Thiourea (Standard) | - | 21.7 ± 0.34 |
Data sourced from ACS Omega. acs.org
Role in Chemical Research and Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for creating more complex molecules. forecastchemicals.com The isoquinoline framework itself can be synthesized through various established methods, such as the Bischler–Napieralski reaction, which can be adapted to produce a range of analogues. smolecule.com
The synthesis of isoquinoline carbothioamides can be achieved through straightforward protocols. One common method involves the reaction of the corresponding isoquinoline amine with isothiocyanates or the reaction of N-aryl derivatives with thiophosgene (B130339) to yield the desired carbothioamide. smolecule.comacs.org These synthetic routes allow for the systematic introduction of diverse substituents on the isoquinoline ring or the carbothioamide's nitrogen atom, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies. acs.org The versatility of isoquinoline chemistry allows for modifications like acetylation, nitration, and subsequent reduction, which can alter the compound's reactivity and biological activity. smolecule.com
Applications in Material Science (e.g., Conductive Materials, Optical Materials, Sensors)
The applications of isoquinoline derivatives extend beyond pharmacology into the realm of material science. smolecule.comamerigoscientific.com The delocalized π-electron system of the aromatic isoquinoline ring, combined with the electronic properties of the carbothioamide group, makes these compounds candidates for the development of advanced materials. amerigoscientific.com
Optical and Electronic Materials : Isoquinoline compounds are being explored for their potential in creating conductive and optical materials. amerigoscientific.com Their inherent fluorescent properties, which can be tuned by modifying their chemical structure, are of particular interest. researchgate.net Specific derivatives are listed as being useful for creating electronic and optical materials. bldpharm.com
Sensors : The ability of the carbothioamide group to coordinate with metal ions suggests that this compound could be used in the design of chemical sensors. smolecule.com The interaction with a specific analyte could trigger a change in the molecule's optical or electronic properties, such as a shift in fluorescence, enabling detection.
Use as Ligands in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. ekb.eg The choice of the organic linker is crucial as it dictates the MOF's structure, pore size, and functionality. ekb.egnih.gov
Isoquinoline derivatives are utilized as ligands in the synthesis of MOFs. amerigoscientific.com The nitrogen atom in the isoquinoline ring and the nitrogen and sulfur atoms of the carbothioamide group in this compound are all potential coordination sites (Lewis basic sites) that can bind to metal centers. This multi-dentate character could lead to the formation of stable and structurally diverse frameworks. By tailoring the isoquinoline-based ligand, it is possible to create MOFs with specific pore sizes and chemical environments, making them suitable for applications in:
Gas storage and separation amerigoscientific.comfrontiersin.org
Catalysis amerigoscientific.comnih.gov
Drug delivery amerigoscientific.com
The strong coordination bonds formed between hard bases like carboxylates and high-valent metal ions (e.g., Zr⁴⁺) lead to highly stable MOFs. nih.gov Similarly, the sulfur and nitrogen atoms of the carbothioamide group can form robust coordination bonds, suggesting that this compound could be a valuable linker for constructing chemically stable MOFs.
Exploration of Bioisosterism in Drug Design
Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. researchgate.netdrugdesign.org This approach is used to optimize a drug's physicochemical and pharmacokinetic properties. zu.ac.ae
This compound can be considered a bioisostere of Isoquinoline-4-carboxamide and Isoquinoline-4-carboxylic acid. ontosight.aiscbt.com The replacement of an oxygen atom in a carboxamide (-CONH₂) or carboxylic acid (-COOH) with a sulfur atom to form a carbothioamide (-CSNH₂) can lead to significant changes in the molecule's properties:
Lipophilicity : The thioamide group is generally more lipophilic than its amide counterpart, which can affect cell membrane permeability and oral absorption.
Hydrogen Bonding : The hydrogen-bonding capabilities of the N-H protons are altered, which can change the binding affinity for a biological target.
Metabolic Stability : Thioamides can have different metabolic fates compared to amides, potentially leading to a longer duration of action.
Acidity : The thioamide N-H is more acidic than the amide N-H, which can influence its interaction with biological targets.
By synthesizing and comparing the biological activities of these bioisosteric pairs, researchers can fine-tune a lead compound to enhance its efficacy and drug-like properties. drugdesign.org For example, the related quinoline-4-carboxamides have been extensively optimized as antimalarial agents, demonstrating the therapeutic tractability of this general scaffold. acs.org
Preclinical Development and Translational Research
The journey from a promising lead compound to a clinical drug involves extensive preclinical development. arabjchem.org For derivatives of this compound, this process would involve a series of in vitro and in vivo studies to establish a profile of efficacy and safety.
A typical preclinical workflow includes:
In Vitro Profiling : Initial screening against a panel of cancer cell lines or specific enzymes to confirm potency and selectivity. arabjchem.org For example, isoquinoline-based compounds have been tested against breast cancer, colon cancer, and lung cancer cell lines. arabjchem.org
Pharmacokinetic Studies (DMPK) : Evaluation of the compound's absorption, distribution, metabolism, and excretion properties. A challenge with some quinoline (B57606) series has been poor in vivo exposure due to high clearance by the liver, a hurdle that medicinal chemistry efforts aim to overcome. acs.org
In Vivo Efficacy Models : Testing the compound in animal models of disease. For instance, a novel isoquinoline-based thiosemicarbazone, HCT-13, showed significant efficacy in preclinical mouse models of aggressive leukemia. nih.gov
Mechanism of Action Studies : Investigating how the compound exerts its biological effect at a molecular level, such as identifying the specific enzyme it inhibits or the signaling pathway it modulates. nih.gov
Translational research aims to bridge the gap between these laboratory findings and clinical application, identifying which patient populations are most likely to benefit and designing early-phase clinical trials.
Challenges and Opportunities in this compound Research
Despite its considerable potential, the research and development of this compound and its derivatives face several challenges and offer numerous opportunities.
Challenges:
Target Selectivity : A key challenge is designing compounds that are highly selective for their intended biological target to minimize off-target effects.
Optimizing Pharmacokinetics : Achieving a desirable pharmacokinetic profile—good oral bioavailability, appropriate metabolic stability, and low clearance—is often a major hurdle in drug development. acs.org
Understanding Resistance Mechanisms : For anticancer and antimicrobial agents, understanding and overcoming potential drug resistance mechanisms is critical for long-term therapeutic success.
Opportunities:
Broad Therapeutic Potential : The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, and the carbothioamide moiety adds further potential for discovering novel agents against a wide range of diseases, including cancer, infectious diseases, and neurological disorders. arabjchem.orgsmolecule.comsmolecule.com
Multi-Target Drug Design : The scaffold is suitable for designing compounds that can inhibit multiple targets simultaneously, which can be an effective strategy for complex diseases like cancer or Alzheimer's disease. mdpi.com
Novel Materials : There is a significant opportunity to explore this compound and its derivatives as building blocks for new functional materials, such as MOFs, sensors, and organic electronics. amerigoscientific.combldpharm.com
Chemical Space Exploration : The synthetic accessibility of these compounds allows for the creation of large, diverse chemical libraries, enabling thorough exploration of the structure-activity relationships to identify highly potent and selective molecules. nih.govacs.org
Q & A
Q. What are the established synthetic routes for Isoquinoline-4-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or condensation reactions. Optimization involves systematic variation of parameters like solvent polarity, temperature, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance reaction efficiency, while temperature gradients (50–100°C) can improve yield. Characterization of intermediates using HPLC or TLC ensures reaction progress . Reproducibility requires detailed documentation of molar ratios, purification steps (e.g., column chromatography), and spectral validation (¹H NMR, FTIR) for new derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for purity assessment of this compound?
- Methodological Answer : Purity analysis should combine orthogonal techniques:
- HPLC-DAD : Quantify impurities using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
- ¹H/¹³C NMR : Identify residual solvents or byproducts via integration anomalies.
- Elemental Analysis : Confirm stoichiometric ratios (C, H, N, S) within 0.3% theoretical values.
Cross-validation with melting point determination and mass spectrometry (HRMS) ensures robustness .
Q. How should researchers conduct a literature review on this compound’s biological activity?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to define scope. Prioritize peer-reviewed journals via databases (PubMed, SciFinder) and filter by relevance using keywords: “this compound AND (antimicrobial OR anticancer)”. Critically appraise studies for mechanistic depth (e.g., enzyme inhibition assays vs. in vivo models) and note gaps, such as limited pharmacokinetic data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from polymorphic forms or solvent adducts. Address this by:
Comparative Analysis : Perform XRD to differentiate crystalline phases and DSC to identify thermal events (e.g., melting points of polymorphs) .
Dynamic NMR Studies : Probe tautomerism or conformational flexibility in solution.
Computational Validation : Use DFT calculations to predict spectral patterns (e.g., ¹³C chemical shifts) and compare with experimental data .
Document all conditions (e.g., solvent, concentration) to ensure reproducibility .
Q. What strategies are recommended for designing experiments to study the compound’s mechanism of action?
- Methodological Answer : Adopt a hierarchical approach :
In Silico Screening : Dock this compound into target proteins (e.g., kinases) using AutoDock Vina to prioritize hypotheses .
Biochemical Assays : Measure IC₅₀ values via fluorescence-based enzymatic assays under varied pH/temperature conditions.
Cellular Models : Validate selectivity using CRISPR-engineered cell lines (e.g., KO for suspected targets).
Control Experiments : Include positive/negative controls and dose-response curves to rule off-target effects .
Q. How can researchers address low reproducibility in multicomponent crystal formation with this compound?
- Methodological Answer : Reproducibility issues may stem from nucleation variability or coformer stoichiometry. Mitigate this by:
- Seeding : Introduce pre-formed microcrystals to standardize nucleation.
- Stoichiometric Screening : Test coformer ratios (1:1, 1:2, 2:1) via slurry methods in multiple solvents.
- In Situ Monitoring : Use Raman spectroscopy or PXRD synchrotron beams to track crystallization kinetics .
Report solvent purity, humidity, and cooling rates in detail .
Q. How should researchers analyze structure-activity relationships (SAR) when bioactivity data is inconsistent across studies?
- Methodological Answer : Apply meta-analysis to reconcile discrepancies:
Data Normalization : Adjust for assay variability (e.g., cell line passage number, incubation time).
QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity.
Cluster Analysis : Group derivatives by scaffold similarity and bioactivity profiles to identify outliers .
Transparently report confounding variables (e.g., solvent DMSO cytotoxicity) .
Methodological Tables
Q. Table 1. Key Techniques for Characterizing this compound Derivatives
| Technique | Application | Critical Parameters |
|---|---|---|
| XRD | Polymorph identification | 2θ range, crystal mounting method |
| DSC | Thermal stability assessment | Heating rate (e.g., 10°C/min) |
| HRMS | Molecular formula confirmation | Resolution > 30,000 (FWHM) |
| Dynamic NMR | Tautomerism/conformational analysis | Temperature control (±0.1°C) |
Q. Table 2. Common Pitfalls in SAR Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Overfitting QSAR models | Use cross-validation (k-fold) and external test sets |
| Assay variability | Standardize protocols (e.g., CLSI guidelines) |
| Insufficient data points | Expand derivative library with systematic R-group variation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
